molecular formula C43H49KN4O14S2 B015810 Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt CAS No. 1311966-47-8

Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt

Cat. No.: B015810
CAS No.: 1311966-47-8
M. Wt: 949.1 g/mol
InChI Key: CBHGNVAPFRTZCF-UHFFFAOYSA-M
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Description

Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt is a fluorescent dye widely used in scientific research. It is known for its ability to react with amine groups, making it a valuable tool in various labeling and imaging applications. This compound is part of the cyanine dye family, which is renowned for its vibrant colors and unique photophysical properties.

Biochemical Analysis

Biochemical Properties

Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt plays a crucial role in biochemical reactions due to its amine-reactive nature. This dye interacts with primary amines present in proteins, peptides, and other biomolecules, forming stable covalent bonds. The succinimidyl ester group of the dye reacts with the amine groups, resulting in the formation of an amide bond. This interaction is highly specific and efficient, making this compound an ideal choice for labeling and detecting biomolecules in various assays .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. This dye is commonly used to label cells for fluorescence microscopy, flow cytometry, and other imaging techniques. By labeling specific proteins or cellular structures, researchers can study cell function, including cell signaling pathways, gene expression, and cellular metabolism. The dye’s fluorescence properties allow for real-time visualization of these processes, providing valuable insights into cellular dynamics .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The dye’s succinimidyl ester group reacts with primary amines on proteins and peptides, forming stable amide bonds. This covalent attachment ensures that the dye remains bound to the target biomolecule, allowing for accurate detection and visualization. Additionally, the dye’s fluorescence properties enable researchers to monitor changes in gene expression and enzyme activity, providing a comprehensive understanding of its molecular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The dye is generally stable under standard storage conditions, but its fluorescence intensity may decrease with prolonged exposure to light or high temperatures. Researchers have observed that the dye’s labeling efficiency and fluorescence properties remain consistent over short-term experiments. Long-term studies may require careful consideration of the dye’s stability and potential degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, the dye effectively labels target biomolecules without causing significant toxicity or adverse effects. At higher doses, the dye may exhibit cytotoxicity, leading to potential cellular damage or altered physiological responses. Researchers must carefully optimize the dye concentration to achieve accurate labeling while minimizing any harmful effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. The dye interacts with enzymes and cofactors that facilitate its binding to target biomolecules. These interactions can influence metabolic flux and alter metabolite levels within cells. By studying the dye’s metabolic pathways, researchers can gain insights into its role in cellular processes and its impact on overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its effectiveness as a labeling agent. The dye is transported across cell membranes and distributed to specific cellular compartments, where it binds to target biomolecules. Transporters and binding proteins may facilitate the dye’s localization and accumulation within cells, ensuring accurate labeling and detection .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. The dye can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is essential for studying the activity and function of specific proteins or cellular structures. By understanding the dye’s subcellular distribution, researchers can gain valuable insights into its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt typically involves the reaction of Cyanine 3 dye with bihexanoic acid and succinimidyl ester. The process begins with the preparation of the Cyanine 3 dye, followed by the introduction of bihexanoic acid to form the bihexanoic acid derivative. The final step involves the reaction with succinimidyl ester to produce the desired compound. The reaction conditions often include the use of organic solvents and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The process is carried out in large reactors with precise control over temperature, pressure, and reaction time. Quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt primarily undergoes substitution reactions due to the presence of the succinimidyl ester group. This group is highly reactive towards amines, allowing the dye to form stable amide bonds with various biomolecules.

Common Reagents and Conditions

The common reagents used in reactions involving this compound include primary amines, organic solvents like dimethyl sulfoxide (DMSO), and buffering agents to maintain the pH. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reactivity.

Major Products Formed

The major products formed from reactions with this compound are amide-linked conjugates. These conjugates are often used in various labeling and imaging applications in biological research.

Scientific Research Applications

Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent marker in various chemical assays and experiments.

    Biology: Employed in fluorescence microscopy, flow cytometry, and other imaging techniques to label and track biological molecules.

    Medicine: Utilized in diagnostic assays and therapeutic research to study cellular processes and disease mechanisms.

    Industry: Applied in the development of advanced imaging technologies and optical sensors.

Comparison with Similar Compounds

Similar Compounds

  • Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Sodium Salt
  • Cyanine 3 Maleimide, Potassium Salt
  • Cyanine 5 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt

Uniqueness

Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt is unique due to its specific reactivity with amine groups and its optimal photophysical properties for fluorescence imaging. Compared to similar compounds, it offers a balance of high reactivity, stability, and brightness, making it a preferred choice for many researchers.

Properties

IUPAC Name

potassium;(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H50N4O14S2.K/c1-42(2)30-26-28(62(54,55)56)16-18-32(30)44(24-9-5-7-14-40(52)60-46-36(48)20-21-37(46)49)34(42)12-11-13-35-43(3,4)31-27-29(63(57,58)59)17-19-33(31)45(35)25-10-6-8-15-41(53)61-47-38(50)22-23-39(47)51;/h11-13,16-19,26-27H,5-10,14-15,20-25H2,1-4H3,(H-,54,55,56,57,58,59);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHGNVAPFRTZCF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H49KN4O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678987
Record name Potassium 1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E)-3-(1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

949.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311966-47-8
Record name Potassium 1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E)-3-(1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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